molecular formula C22H18N2O5 B2946135 N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide CAS No. 888451-71-6

N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2946135
CAS No.: 888451-71-6
M. Wt: 390.395
InChI Key: DPRDXCRMHJENOJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-ethoxyphenyl group at the N-position and a furan-2-amido substituent at the 3-position of the benzofuran core. Its structural uniqueness lies in the combination of a polar ethoxy group and a heteroaromatic furan moiety, which may influence solubility, bioavailability, and target binding compared to analogs .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRDXCRMHJENOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

    Attachment of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with a nucleophile on the benzofuran core.

    Amidation Reaction: The final step involves the formation of the amide bond between the furan ring and the benzofuran core, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide":

1. Structural and Chemical Information:

  • This compound This compound is also referred to by the CAS number 888451-71-6 .
  • 3-(1-Benzofuran-2-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide: This compound has the molecular formula C24H15FN2O4 and a molecular weight of 414.4 g/mol . Synonyms include 3-(1-BENZOFURAN-2-AMIDO)-N-(2-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE, CHEMBL1518097, HMS1833N03, CCG-72127, and MFCD05713726 .
  • Benzofuran: Benzofuran is an aromatic heterocyclic organic compound with the chemical formula C8H6O .

2. Related Research and Applications:

  • Inhibition of Capsule Biogenesis: Ethoxyphenyl thienyl compounds have been researched for their potential in treating bacterial infections by inhibiting capsule biogenesis in bacteria .
    • A method of inhibiting capsule biogenesis in a bacterium comprises administering to the bacterium an effective amount of a composition comprising Compound 1, 2, 3, or 4 or salt thereof .
    • A method of treating a subject suffering from a bacterial infection comprises administering a therapeutically effective amount of a composition comprising Compound 1, 2, 3, or 4 and/or salts thereof .
    • The bacterial infection may be a urinary tract infection (UTI), a bladder infection, a kidney infection, or a disseminated staphylococcus infection .
    • The bacterium may be a gram-negative bacteria such as a Campylobacter jejuni, Enterobacter cloacae, Haemophilus influenzae, Klebsiella pneumoniae, Legionella pneumophila , Methicillin-resistant Staphylococcus aureus (MRSA), Neisseria meningitides, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella typhimurium, Serratia marcescens, Staphylococcus aureus , or a combination thereof .
  • ML317 Probe: The probe ML317 was found to have an IC 50 of 1.89 ⁇ M in a bacterial viability assay in the presence of K1 phage, a TC 50 (toxicity) of 51.6 ⁇ M, a selectivity of 27, a T7 phage bacterial viability assay IC 50 of ⁇ 0.39 ⁇ M, and to reduce the bacterial capsule-dependent orcinol stain to 21% of the control sample .
  • Other Spiro-isobenzofuran derivatives: Spiro[benzo[ g]indole-2,1′-isobenzofuran] derivatives ( 2 ) were obtained in good to excellent yields and can be further purified by recrystallization from acetic acid, if necessary .
  • Drug Discovery and Development: The compound may be of interest in drug discovery, as suggested by its presence in chemical databases and catalogs .
  • Synthesis of New Derivatives: Derivatives of β-keto-enol grafted on pyridine and furan moieties have been synthesized .

3. Additional Information:

  • One article mentions updating recent findings on the Pharmacogenomics of Adverse Drug Reactions, with emphasis on major health problems .
  • One search result refers to the synthesis of spiro-isobenzofuran compounds .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent at 3-Position Substituent at N-Position Molecular Formula Molecular Weight (g/mol) Notable Features
N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide (Target) Furan-2-amido (C₅H₃NO₂) 2-ethoxyphenyl C₂₃H₂₀N₂O₅* ~404.4* Heteroaromatic furan; moderate polarity
N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide 2-ethylbutanamido (C₆H₁₁NO) 2-ethoxyphenyl C₂₃H₂₆N₂O₄ 394.47 Aliphatic chain; higher lipophilicity
3-(3,3-diphenylpropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide 3,3-diphenylpropanamido (C₁₅H₁₃NO) 2-ethoxyphenyl C₃₂H₂₈N₂O₄ 504.58 Bulky aryl groups; low solubility
N-(2-fluorophenyl)-3-(3-methylbenzamido)-1-benzofuran-2-carboxamide 3-methylbenzamido (C₈H₇NO) 2-fluorophenyl C₂₃H₁₇FN₂O₃ 388.4 Fluorinated aryl; enhanced metabolic stability

*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to analogs.

Structural and Physicochemical Differences

  • Heteroaromatic vs. However, the furan moiety may reduce lipophilicity (clogP ~2.8 estimated) relative to the alkyl-substituted analogs (clogP ~3.5–4.2).
  • Electronic Effects : The 2-ethoxyphenyl group provides moderate electron-donating properties, contrasting with the electron-withdrawing fluorine in the fluorophenyl analog , which may alter metabolic stability and binding affinity.

Pharmacological Activity (Theoretical Insights)

While direct pharmacological data for the target compound is absent, comparisons can be drawn from related benzofuran carboxamides:

  • Kinase Inhibition : Analogs with bulky substituents (e.g., diphenylpropanamido ) often exhibit improved selectivity for kinase ATP-binding pockets due to steric effects, whereas furan-containing derivatives may target enzymes with polar active sites.
  • Antimicrobial Potential: Furan rings are associated with antibacterial activity in compounds like nitrofurantoin, suggesting the target compound could share this trait, unlike alkyl-substituted analogs .

Biological Activity

N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzofuran moiety, an ethoxyphenyl group, and a furan amide linkage. The chemical formula is C17H17N1O3C_{17}H_{17}N_{1}O_{3}, and its IUPAC name is this compound.

Research indicates that compounds similar to this compound may modulate the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. These compounds can either promote or inhibit Aβ fibrillogenesis depending on their structural characteristics. For instance, studies have shown that certain benzofuran derivatives can enhance Aβ42 aggregation, thus potentially rescuing neuronal cells from Aβ-mediated cytotoxicity .

1. Neuroprotective Effects

Studies have demonstrated that derivatives of benzofuran can protect neuronal cells from oxidative stress and apoptosis. In vitro assays reveal that these compounds can significantly increase cell viability in models of neurotoxicity induced by Aβ42 .

2. Anticancer Properties

The compound's structural analogs have shown promise as anticancer agents. For example, some benzofuran derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves disrupting microtubule organization, which is critical for cell division .

3. Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Some studies suggest that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of benzofuran derivatives:

Study Objective Findings
Study 1 Evaluate neuroprotective effects against Aβ42Compounds promoted Aβ42 fibrillogenesis and protected HT22 neuronal cells from cytotoxicity.
Study 2 Investigate anticancer activityCompounds inhibited tubulin polymerization and induced apoptosis in cancer cells with IC50 values comparable to established drugs.
Study 3 Assess anti-inflammatory effectsBenzofuran derivatives reduced cytokine levels in inflammatory models.

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